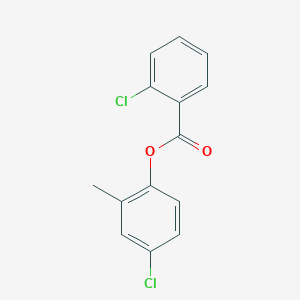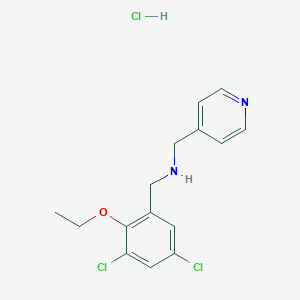
4-chloro-2-methylphenyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of CMP-2CB involves chemical reactions that introduce chloro and methyl groups into specific positions on the benzene ring. While direct synthesis routes specific to CMP-2CB are not extensively documented, related compounds such as 4-chlorophenyl 4-chlorobenzoate have been synthesized and characterized, offering insights into potential synthetic pathways that could be adapted for CMP-2CB (Gowda, Foro, Babitha, & Fuess, 2008).
Molecular Structure Analysis
The molecular structure of CMP-2CB is expected to feature two benzene rings connected through chlorobenzoate and methylphenyl groups. The dihedral angle between these benzene rings can significantly influence the compound's properties. For closely related compounds, dihedral angles have been reported, suggesting a rigid structure that might affect CMP-2CB's reactivity and interaction with other molecules (Gowda et al., 2008).
Chemical Reactions and Properties
CMP-2CB's chemical reactivity can be influenced by the presence of chloro and methyl groups. These substituents can direct further chemical modifications and influence the compound's behavior in chemical reactions. Studies on similar chloro-substituted compounds provide insights into potential reactions, such as nucleophilic substitution or electrophilic aromatic substitution (Arensdorf & Focht, 1995).
Physical Properties Analysis
The physical properties of CMP-2CB, such as melting point, boiling point, and solubility, are crucial for its handling and application in various domains. While specific data on CMP-2CB is sparse, related compounds exhibit distinct physical properties influenced by their molecular structure and intermolecular interactions, which can be studied through crystallography and spectroscopy (Naveen et al., 2007).
Applications De Recherche Scientifique
Bacterial Degradation and Environmental Impacts
Bacterial degradation pathways of related compounds, such as 4-chlorobenzoate, suggest potential environmental applications of 4-chloro-2-methylphenyl 2-chlorobenzoate in bioremediation. Pseudomonas cepacia P166 has been shown to utilize 4-chlorobiphenyl, producing 4-chlorobenzoate as a central intermediate, which is then transformed into 4-chlorocatechol and mineralized by a meta cleavage pathway (Arensdorf & Focht, 1995). This indicates the potential for bacterial strains to degrade similar chlorinated compounds, including this compound, for environmental clean-up efforts.
Photodecomposition and Environmental Stability
The stability and degradation of chlorinated compounds under UV light have implications for the environmental fate of this compound. Studies on chlorobenzoic acids show that UV irradiation leads to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid, with significant conversions observed for certain isomers (Crosby & Leitis, 1969). This suggests that photodecomposition could be a viable pathway for the environmental degradation of this compound, potentially reducing its persistence in natural water bodies.
Chemical Synthesis and Industrial Applications
In the field of chemical synthesis, the manipulation of chlorinated compounds, including this compound, plays a critical role in the development of new materials and pharmaceuticals. For instance, the preparation of poly(p-phenylene) via a new precursor route demonstrates the utility of chlorinated intermediates in polymer synthesis, with implications for the development of advanced materials with specific electrical conductivity properties (Chaturvedi, Tanaka, & Kaeriyama, 1993). The transformation of chlorinated intermediates into high-value polymers underscores the importance of understanding and applying the chemical properties of compounds like this compound in industrial contexts.
Mécanisme D'action
Propriétés
IUPAC Name |
(4-chloro-2-methylphenyl) 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9-8-10(15)6-7-13(9)18-14(17)11-4-2-3-5-12(11)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSWLAJYZMOXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976970 |
Source


|
| Record name | 4-Chloro-2-methylphenyl 2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6141-61-3 |
Source


|
| Record name | 4-Chloro-2-methylphenyl 2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)
![(4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid](/img/structure/B5548672.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)
![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)
![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)
![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)
![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)


![1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5548750.png)
![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)